L-Lysyl-N-(4-nitrophenyl)-L-prolinamide is a synthetic compound that integrates a lysine moiety with a nitrophenyl group and prolinamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. The molecular formula for L-Lysyl-N-(4-nitrophenyl)-L-prolinamide is , with an average mass of approximately 363.418 g/mol .
L-Lysyl-N-(4-nitrophenyl)-L-prolinamide belongs to the class of proline derivatives, which are widely studied for their pharmacological properties. Proline derivatives have been shown to exhibit various biological activities, including cytotoxic effects against cancer cells, making them valuable in drug development . The compound can be classified as an amino acid derivative due to its structural components that include amino acid residues.
The synthesis of L-Lysyl-N-(4-nitrophenyl)-L-prolinamide typically involves a two-step reaction process:
The molecular structure of L-Lysyl-N-(4-nitrophenyl)-L-prolinamide features several key functional groups:
The detailed molecular structure can be represented as follows:
L-Lysyl-N-(4-nitrophenyl)-L-prolinamide can participate in various chemical reactions typical of amines and carboxylic acids, including:
The mechanism of action for L-Lysyl-N-(4-nitrophenyl)-L-prolinamide, particularly regarding its anticancer properties, may involve:
Relevant data regarding its properties include:
L-Lysyl-N-(4-nitrophenyl)-L-prolinamide has several potential applications in scientific research:
Pyrrolidine-based scaffolds occupy a privileged position in medicinal chemistry due to their distinct three-dimensional coverage and enhanced sp³ character, which facilitates exploration of diverse pharmacophore space. The non-planar pyrrolidine ring exhibits pseudorotation – a conformational flexibility allowing dynamic adaptation to diverse biological targets – making it superior to rigid aromatic scaffolds in achieving target complementarity [5]. This versatility is evidenced by the incorporation of pyrrolidine derivatives in 37 FDA-approved drugs, spanning therapeutic areas from infectious diseases to oncology [5].
Prolinamide derivatives specifically exploit the inherent chirality of the proline residue (typically L-configuration), enabling stereoselective interactions with enantioselective biological targets. The secondary amide linkage introduces hydrogen-bonding capacity critical for target recognition while maintaining metabolic stability compared to ester-containing analogs. Recent synthetic advances, including microwave-assisted organic synthesis (MAOS), have facilitated efficient exploration of prolinamide chemical space, enabling structure-activity relationship (SAR) optimization [5].
Table 1: Physicochemical Properties of Bioactive Ring Systems Relevant to Prolinamide Design
| Molecular Descriptor | Cyclopentane | Pyrrolidine | Pyrrole |
|---|---|---|---|
| Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
| LogP | 3.000 | 0.459 | 0.750 |
| LogS | -2.642 | 0.854 | -0.175 |
| Polar Surface Area (Ų) | 0 | 16.464 | 13.964 |
| H-Bond Donors | 0 | 1.0 | 1.0 |
| H-Bond Acceptors | 0 | 1.5 | 0.5 |
| FOSA (Hydrophobic SA, Ų) | 269.230 | 225.518 | 0 |
Prolinamide derivatives demonstrate substantial anticancer potential, as evidenced by substituted N-(4'-nitrophenyl)-L-prolinamides exhibiting potent cytotoxicity against multiple human carcinoma lines. Specific derivatives (e.g., 4a, 4u) demonstrated superior tumor growth inhibition compared to 5-fluorouracil in A549 (lung) and HCT-116 (colon) cancer models, establishing the pharmacophoric importance of the prolinamide core conjugated to an aryl system [2]. The lysyl extension in L-Lysyl-N-(4-nitrophenyl)-L-prolinamide potentially enhances water solubility and introduces additional target interaction points through its terminal amine, addressing common limitations of purely hydrophobic anticancer agents.
N-Aryl amino acid conjugates constitute a strategically important class of bioactive compounds where the aryl moiety modulates pharmacokinetic and pharmacodynamic properties. Incorporation of the 4-nitrophenyl group specifically introduces strong electron-withdrawing character, significantly influencing the molecule's electronic distribution and redox potential. This modification proves particularly valuable in anticancer contexts where the nitro group can serve as: (1) a bioreductive trigger activated in hypoxic tumor microenvironments, and (2) a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme frequently overexpressed (up to 200-fold) in diverse malignancies compared to normal tissues [4].
The structural configuration of L-Lysyl-N-(4-nitrophenyl)-L-prolinamide creates a conjugation bridge between the electron-rich prolinamide and electron-deficient aryl ring. This polarized system facilitates redox cycling processes where enzymatic reduction (e.g., by NQO1) generates unstable hydroquinone intermediates that auto-oxidize back to the quinoid form, producing cytotoxic reactive oxygen species (ROS) in a catalytic, NADPH-depleting cycle. This mechanism selectively targets cancer cells with elevated NQO1 expression and heightened oxidative stress [4].
Table 2: Biological Impact of N-Aryl Substituents in Prolinamide Conjugates
| Aryl Substituent | Electronic Effect | Key Biological Outcomes | Representative Compound Activity |
|---|---|---|---|
| 4-NO₂ | Strong electron-withdrawing | Enhanced redox cycling, NQO1 targeting, ROS induction | Superior cytotoxicity against A549 and HCT-116 lines |
| 4-F | Moderate electron-withdrawing | Improved metabolic stability, moderate activity | Variable activity across cell lines |
| 4-OCH₃ | Electron-donating | Reduced redox potential, decreased activity | Generally lower potency than nitro derivatives |
| Unsubstituted phenyl | Neutral | Baseline activity, metabolic vulnerability | Moderate activity, susceptible to rapid clearance |
SAR studies on N-(4'-substituted phenyl)-L-prolinamides demonstrate that electronic modulation significantly influences anticancer efficacy. Derivatives bearing the 4-nitrophenyl group consistently outperformed analogs with electron-donating substituents, underscoring the critical role of the nitro group in bioactivity. Furthermore, the position of substitution is crucial – para-substitution optimizes electronic effects while maintaining molecular planarity favorable for target interactions. Molecular modeling suggests the nitro group engages in dipolar interactions and hydrogen bonding with biological targets, contributing to binding affinity [2] [4].
Contemporary anticancer drug discovery increasingly focuses on multi-mechanistic agents capable of overcoming resistance mechanisms in aggressive malignancies. L-Lysyl-N-(4-nitrophenyl)-L-prolinamide aligns with two dominant trends: (1) targeting amino acid dependency in tumors, and (2) exploiting redox imbalance in the cancer phenotype. Its design incorporates elements addressing both strategic approaches [2] [4] [7].
Cancer cells exhibit heightened dependence on specific amino acids to support uncontrolled proliferation. The lysyl moiety in this compound potentially interferes with lysine utilization and protein biosynthesis pathways. Aminoacyl-tRNA synthetases (aaRS), including lysyl-tRNA synthetase (LysRS), are overexpressed in various cancers (e.g., breast cancer) and represent emerging targets. Compounds mimicking amino acid structures can competitively inhibit these enzymes, disrupting global protein synthesis. The observed anticancer activities of structurally related prolinamides against diverse carcinoma lines (gastric SGC7901, hepatic HepG2, pulmonary A549) suggest potential aaRS inhibition or interference with amino acid transport [7].
Table 3: Anticancer Activity Profile of Key Prolinamide Derivatives Against Human Carcinoma Lines
| Compound | SGC7901 (Gastric) Inhibition (%) | HCT-116 (Colon) Inhibition (%) | HepG2 (Liver) Inhibition (%) | A549 (Lung) Inhibition (%) |
|---|---|---|---|---|
| 4a | Not specified | 93.33 ± 1.36* | Not specified | 95.41 ± 0.67* |
| 4s | Not specified | Not specified | Not specified | 70.13 ± 3.41* |
| 4u | Not specified | 81.29 ± 2.32* | 79.50 ± 1.24 - 50.04 ± 1.45 | 83.36 ± 1.70* |
| 4w | 27.27 ± 2.38 | Not specified | Not specified | Not specified |
| 5-FU (Control) | Not specified | 81.20 ± 0.08 | Not specified | 64.29 ± 2.09 |
*Indicates superior activity compared to 5-fluorouracil (5-FU) control at 100 μM concentration [2]
The 4-nitrophenyl group enables a NQO1-bioactivation strategy particularly effective against therapy-resistant, hypoxic tumor regions. NQO1 catalyzes the futile redox cycling of quinone-like structures, generating cytotoxic reactive oxygen species while depleting NADPH pools essential for antioxidant defense. This creates metabolic synthetic lethality in cancer cells already operating under high intrinsic oxidative stress. Research indicates that NQO1-directed bioreductive agents demonstrate potent activity against aggressive cancers like triple-negative breast cancer (TNBC) and chemoresistant phenotypes [4]. The structural analogy between the nitro-aromatic component in L-Lysyl-N-(4-nitrophenyl)-L-prolinamide and established NQO1 substrates suggests potential shared mechanistic pathways involving enzymatic redox cycling and oxidative burst.
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9